

A Comprehensive Technical Analysis of 3-Ethyl-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Ethyl-4-methylpentanoic acid*

Cat. No.: B2598033

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of **3-Ethyl-4-methylpentanoic acid**, a branched-chain carboxylic acid. Its structural features make it a molecule of interest for various applications in chemical synthesis and potentially as a fragment or building block in drug discovery programs. This guide presents its core molecular data, a hypothetical experimental protocol for its quality control, and a logical workflow for its potential integration into early-phase drug development.

Core Molecular Data

The fundamental properties of **3-Ethyl-4-methylpentanoic acid** are summarized below. These data are crucial for any experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.

Parameter	Value	Reference
Molecular Formula	C8H16O2	[1] [2]
Molecular Weight	144.21 g/mol	[1]
Monoisotopic Mass	144.115029749 Da	[1]

Hypothetical Experimental Protocol: Quality Control via Nuclear Magnetic Resonance (NMR) Spectroscopy

To ensure the purity and confirm the structural identity of **3-Ethyl-4-methylpentanoic acid** after synthesis or procurement, a standardized NMR protocol is essential.

Objective: To verify the chemical structure and assess the purity of a supplied batch of **3-Ethyl-4-methylpentanoic acid**.

Materials and Equipment:

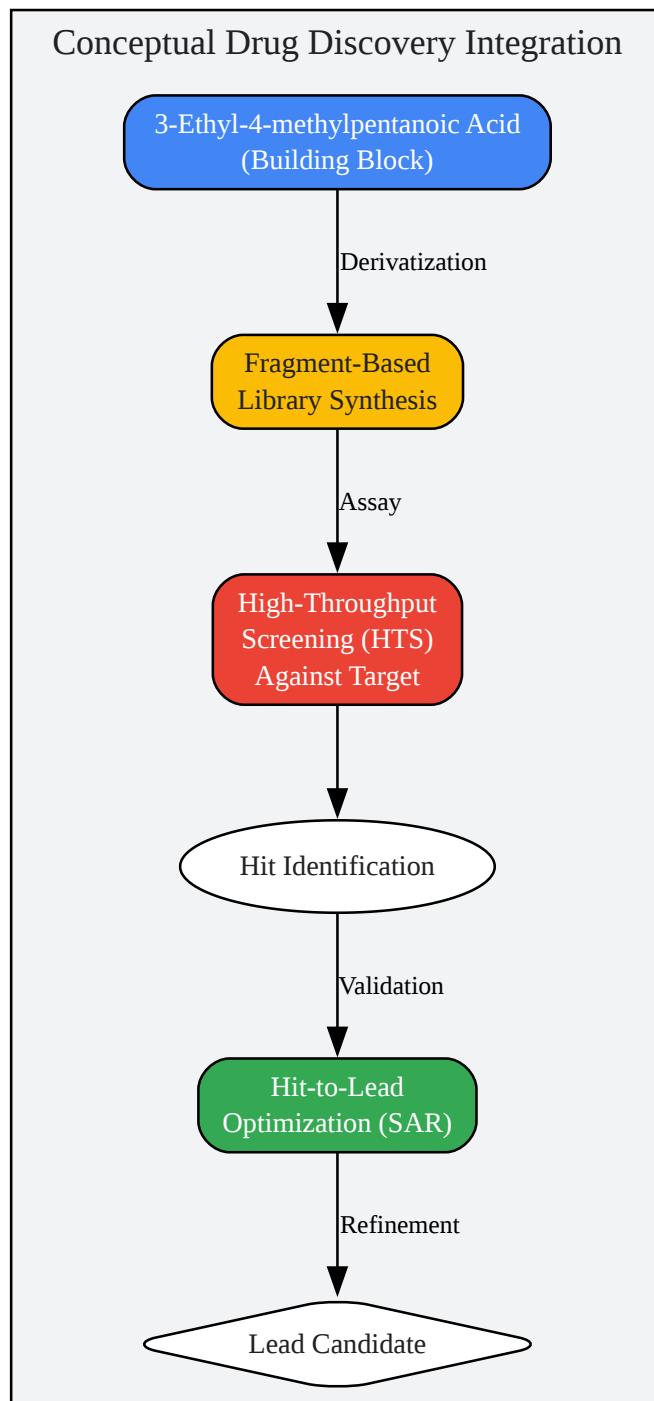
- Sample of **3-Ethyl-4-methylpentanoic acid**
- Deuterated Chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Vortex mixer
- 400 MHz (or higher) NMR Spectrometer

Methodology:


- Sample Preparation: Accurately weigh approximately 10-20 mg of **3-Ethyl-4-methylpentanoic acid** directly into a clean, dry vial.
- Add approximately 0.7 mL of CDCl_3 with TMS to the vial.
- Securely cap the vial and vortex gently until the sample is fully dissolved.
- Transfer the solution into a 5 mm NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.

- Lock onto the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for the ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Acquire a standard proton spectrum with the following parameters (example):
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay (d1): 2 seconds
 - Acquisition Time: ~4 seconds
 - Spectral Width: ~20 ppm
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum with the following parameters (example):
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay (d1): 2 seconds
 - Spectral Width: ~240 ppm
- Data Processing and Analysis:
 - Apply Fourier transformation, phase correction, and baseline correction to both spectra.
 - Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate the peaks in the ¹H spectrum to determine proton ratios.

- Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to confirm the presence of all expected proton environments in the **3-Ethyl-4-methylpentanoic acid** structure.
- Analyze the chemical shifts in the ^{13}C spectrum to confirm the presence of eight distinct carbon signals, including the characteristic downfield signal of the carboxylic acid carbon.
- Assess purity by identifying any unexpected peaks in the spectra, which may correspond to residual solvents or synthetic byproducts.


Visualizations: Logical and Experimental Workflows

The following diagrams illustrate key conceptual workflows relevant to the study and application of **3-Ethyl-4-methylpentanoic acid**.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the structural verification and purity assessment of a chemical sample.

[Click to download full resolution via product page](#)

Caption: A conceptual pathway for using the molecule in a fragment-based drug discovery program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethyl-4-methylpentanoic acid | C8H16O2 | CID 13538957 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-ethyl-4-methylpentanoic acid (C8H16O2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [A Comprehensive Technical Analysis of 3-Ethyl-4-methylpentanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2598033#3-ethyl-4-methylpentanoic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com